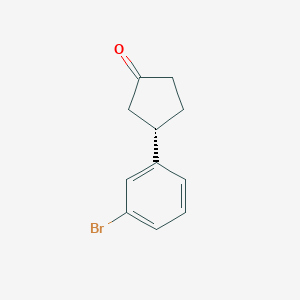
(S)-3-(3-Bromophenyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(3-Bromophenyl)cyclopentan-1-one is a chiral compound featuring a bromophenyl group attached to a cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Bromophenyl)cyclopentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzene and cyclopentanone.
Reaction Conditions: The bromination of cyclopentanone is carried out under controlled conditions using a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques such as chromatography or crystallization to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by efficient chiral resolution processes to ensure high yield and purity of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(3-Bromophenyl)cyclopentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The cyclopentanone ring can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Coupling: Complex aromatic compounds.
Applications De Recherche Scientifique
(S)-3-(3-Bromophenyl)cyclopentan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-(3-Bromophenyl)cyclopentan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-(3-Bromophenyl)cyclopentan-1-one: The enantiomer of the compound with different chiral properties.
3-(3-Bromophenyl)cyclopentan-1-one: The racemic mixture containing both (S) and ® enantiomers.
3-(3-Chlorophenyl)cyclopentan-1-one: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(S)-3-(3-Bromophenyl)cyclopentan-1-one is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer or other halogen-substituted analogs.
Propriétés
Formule moléculaire |
C11H11BrO |
|---|---|
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
(3S)-3-(3-bromophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H11BrO/c12-10-3-1-2-8(6-10)9-4-5-11(13)7-9/h1-3,6,9H,4-5,7H2/t9-/m0/s1 |
Clé InChI |
SVUSDNNHATZIHW-VIFPVBQESA-N |
SMILES isomérique |
C1CC(=O)C[C@H]1C2=CC(=CC=C2)Br |
SMILES canonique |
C1CC(=O)CC1C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


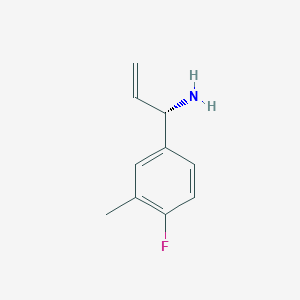

![2-Bromothieno[2,3-d]thiazole](/img/structure/B13051005.png)
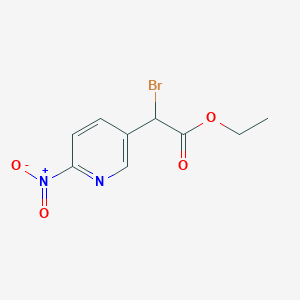
![(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051027.png)

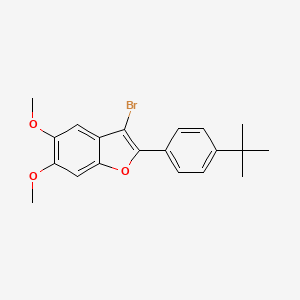

![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)
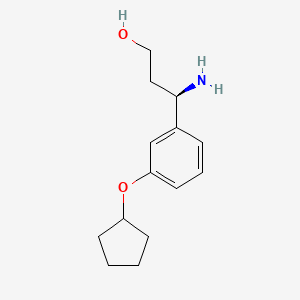
![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
![(1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051058.png)
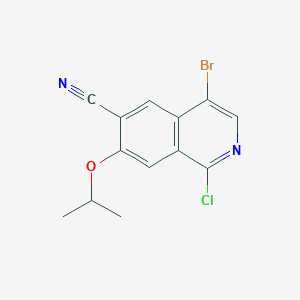
![(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13051067.png)
